
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the addition of catalysts like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine oxides, while reduction can produce triazolopyridazine hydrides .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with DNA and proteins, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Another triazolopyridazine derivative with similar structural features but different biological activities.
1,2,4-Triazolo(5,1-b)pyridazine: Known for its unique pharmacological properties and applications in medicinal chemistry.
1,2,4-Triazolo(1,5-c)pyridazine:
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- stands out due to its specific substitution pattern and the resulting biological activities. Its diphenyl groups contribute to its unique interactions with molecular targets, making it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
100078-98-6 |
|---|---|
Molekularformel |
C17H12N4 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
3,7-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16-19-20-17(21(16)18-12-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
NODJRTZLUSRLKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


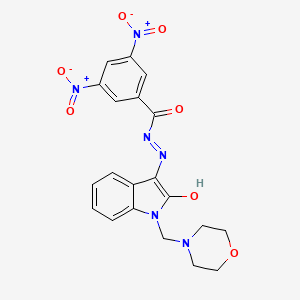
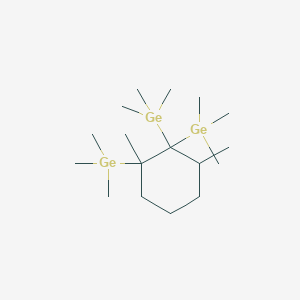

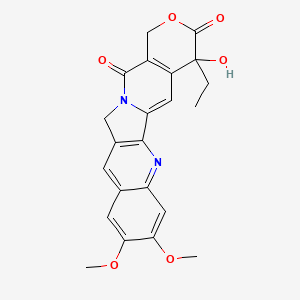
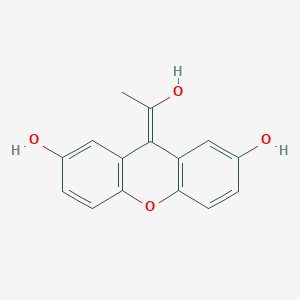
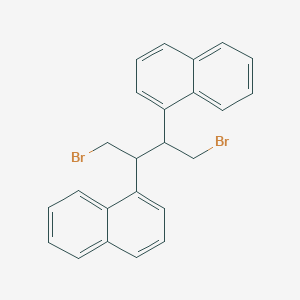


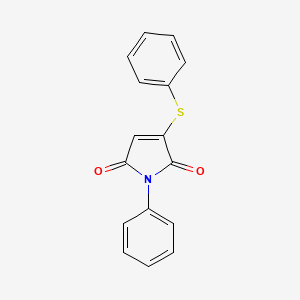

![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
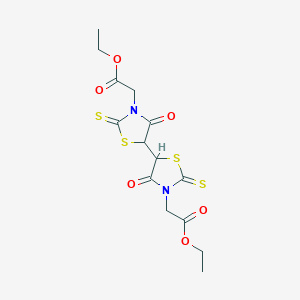
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
